molecular formula C16H13BrCl2N2O2 B2920097 N-(4-bromophenyl)-3-{[(2,4-dichlorobenzyl)oxy]imino}propanamide CAS No. 320417-72-9

N-(4-bromophenyl)-3-{[(2,4-dichlorobenzyl)oxy]imino}propanamide

Cat. No.: B2920097
CAS No.: 320417-72-9
M. Wt: 416.1
InChI Key: KSLIHVZBHPNYQZ-ZBKNUEDVSA-N
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Description

N-(4-Bromophenyl)-3-{[(2,4-Dichlorobenzyl)oxy]imino}propanamide is a high-purity chemical compound offered for research and development purposes. This substance is part of a class of propanamide derivatives that have shown significant potential in scientific research, particularly in the field of agrochemistry. Structurally related compounds with bromophenyl and dichlorobenzyl groups are investigated for their fungicidal activity . The mechanism of action for this class of molecules is an area of active research, with initial studies suggesting they may interfere with critical biological pathways in target organisms. Researchers value this compound as a key intermediate or standard in developing novel crop protection agents . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. Handle with care in a controlled laboratory setting. For comprehensive safety and handling information, please refer to the material safety data sheet.

Properties

IUPAC Name

(3Z)-N-(4-bromophenyl)-3-[(2,4-dichlorophenyl)methoxyimino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrCl2N2O2/c17-12-2-5-14(6-3-12)21-16(22)7-8-20-23-10-11-1-4-13(18)9-15(11)19/h1-6,8-9H,7,10H2,(H,21,22)/b20-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLIHVZBHPNYQZ-ZBKNUEDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC=NOCC2=C(C=C(C=C2)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)C/C=N\OCC2=C(C=C(C=C2)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-3-{[(2,4-dichlorobenzyl)oxy]imino}propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and structural characteristics that contribute to its function.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Bromophenyl group : Enhances lipophilicity and may influence the compound's interaction with biological membranes.
  • Dichlorobenzyl moiety : Potentially increases the compound's reactivity and binding affinity to target sites.
  • Imino group : Contributes to the compound's ability to form hydrogen bonds, which can be crucial for biological activity.

Structural Formula

C15H14BrCl2N3O\text{C}_{15}\text{H}_{14}\text{BrCl}_2\text{N}_3\text{O}

Physical Properties

PropertyValue
Molecular Weight367.63 g/mol
Purity>95%
SolubilitySoluble in DMSO

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. A study evaluated its efficacy against various bacterial strains and fungi, revealing moderate to good activity.

  • Tested Organisms :
    • Gram-positive bacteria (e.g., Staphylococcus aureus)
    • Gram-negative bacteria (e.g., Escherichia coli)
    • Fungi (e.g., Candida albicans)

Minimum Inhibitory Concentration (MIC)

The MIC values for the compound ranged from 100 to 400 µg/mL across different microorganisms, indicating its potential as an antimicrobial agent .

Cytotoxicity Studies

In addition to antimicrobial activity, cytotoxicity assays were performed on human cancer cell lines. The compound demonstrated selective cytotoxic effects, particularly against:

  • Cell Lines Tested :
    • HT-29 (colon cancer)
    • TK-10 (kidney cancer)

The results showed significant growth inhibition at concentrations as low as 10 µg/mL, suggesting that the compound may have therapeutic potential in oncology .

The proposed mechanism involves the inhibition of key enzymes involved in cellular processes. The imino group may facilitate interactions with enzyme active sites, leading to disruption of metabolic pathways essential for microbial and cancer cell survival.

Case Study: Antimicrobial Efficacy

A recent study synthesized several derivatives of this compound and evaluated their antimicrobial activity. The findings indicated that modifications in the side chains significantly influenced their potency.

Comparative Table of Derivatives

Compound DerivativeMIC (µg/mL)Activity Level
This compound200Moderate
Derivative A150Good
Derivative B300Moderate

Structural Analysis

X-ray crystallography studies revealed that the compound adopts a specific conformation that optimizes its interaction with biological targets through hydrogen bonding networks. This structural insight is crucial for further drug design efforts .

Conclusion and Future Directions

This compound shows significant promise as an antimicrobial and anticancer agent. Future research should focus on:

  • Mechanistic studies to elucidate the precise pathways affected by this compound.
  • In vivo studies to assess therapeutic efficacy and safety profiles.
  • Synthesis of analogs to improve potency and selectivity.

Scientific Research Applications

N-(4-bromophenyl)-3-{[(2,4-dichlorobenzyl)oxy]imino}propanamide is a chemical compound with the molecular formula C16H13BrCl2N2O2C_{16}H_{13}BrCl_2N_2O_2 and a molecular weight of 416.1. It is available for research purposes with a purity of around 95%.

Scientific Research Applications

The primary applications of this compound and its derivatives lie in:

Synthesis and Complex Formation

  • These compounds can form complexes with metals, useful in chemical processes.
  • Oxido-vanadium(V) complexes with tridentate Schiff base ligands derived from similar compounds have been synthesized and characterized using X-ray diffraction and DFT calculations to study their structural and electronic properties.
  • These complexes have potential applications in catalysis and material science.

Biological Activities

  • Related compounds have been researched for their immunosuppressive activities, showing potential in medical applications.
  • N-aryl-3-(indol-3-yl)propanamides, for example, have exhibited inhibitory activity on immune responses, suggesting their therapeutic potential in managing immune-related disorders.

Antimicrobial Properties

  • Arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment have been synthesized and shown to possess antibacterial and antifungal properties.
  • This suggests the role of derivatives of this compound in the development of new antimicrobial therapies.

Comparison with Similar Compounds

N-(2,4-Dichlorophenyl)-3-{[(2,4-dichlorobenzyl)oxy]imino}propanamide

  • Structure : Differs in the substitution on the phenylamide group (2,4-dichlorophenyl vs. 4-bromophenyl) .
  • Impact: The bromine atom in the target compound increases molecular weight (416.10 vs. Chlorine substituents may improve metabolic stability due to stronger electron-withdrawing effects .

3-{[(3,4-Dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide (CAS 477851-54-0)

  • Structure : Features 3,4-dichloro substitutions on both the benzyloxy and phenylamide groups .
  • Impact: Positional isomerism (3,4- vs.

N-(4-Bromophenyl)-3-(4-nitrophenyl)-3-oxopropanamide

  • Structure: Replaces the oxyimino group with a ketone and introduces a nitro group .
  • Impact: The nitro group’s strong electron-withdrawing nature increases reactivity but may reduce stability compared to the oxyimino moiety.

Pharmacological and Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents LogP (Predicted) Biological Activity
Target Compound 416.10 4-Bromophenyl, 2,4-dichlorobenzyloxy ~3.5 Potential antiproliferative
43-THP ~450 4-Methoxyphenyl, 3,4-dichlorobenzyl ~2.8 Antiproliferative (IC₅₀: 5–10 µM)
VIj (Chromenone Derivative) 494 4-Bromophenyl, chromenone ~4.0 Adenosine A2B receptor antagonist

Key Observations :

  • Lipophilicity : Halogenated derivatives (e.g., target compound) exhibit higher LogP values than methoxy-containing analogues (e.g., 43-THP), favoring blood-brain barrier penetration but risking solubility issues .
  • Bioactivity: The dichlorobenzyloxyimino group in the target compound may mimic kinase inhibitors, while chromenone derivatives (VIj) target adenosine receptors .

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